N-Cyclopropyl-N-piperidin-3-yl-acetamide

Medicinal Chemistry Chiral Building Block GPR119 Agonist

Racemic N-cyclopropyl-N-piperidin-3-yl-acetamide (CAS 1353977-51-1) is a critical GPR119 agonist building block defined in Boehringer Ingelheim/Neurocrine patent Markush claims (WO2014019967). The 3-piperidinyl attachment introduces a stereogenic centre essential for enantioselective binding. Economical racemate (≥98% purity) for hit generation and racemic SAR. Enantiopure (S)- and (R)-forms available under distinct MDL identifiers (MFCD21098289, MFCD21098291, MFCD21098290) for data integrity in screening decks. Cyclopropyl group enhances metabolic stability vs N-methyl analogs. Buy now for lead optimisation.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
Cat. No. B7919906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-N-piperidin-3-yl-acetamide
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC(=O)N(C1CC1)C2CCCNC2
InChIInChI=1S/C10H18N2O/c1-8(13)12(9-4-5-9)10-3-2-6-11-7-10/h9-11H,2-7H2,1H3
InChIKeyRBOXZFBSCZVMNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-N-piperidin-3-yl-acetamide – Core Scaffold & Physicochemical Identity for Procurement Evaluation


N-Cyclopropyl-N-piperidin-3-yl-acetamide (CAS 1353977-51-1, racemate) is a small-molecule acetamide building block (C₁₀H₁₈N₂O, MW 182.26 g/mol) incorporating a cyclopropyl group on the amide nitrogen and a piperidine ring attached at the 3-position [1]. The scaffold is a substructural motif within the N-cyclopropyl-N-piperidinyl-amide class claimed as GPR119 agonists in patents held by Boehringer Ingelheim and Neurocrine Biosciences [2]. Its computed physicochemical properties include XLogP3-AA of 0.4, topological polar surface area (TPSA) of 32.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The 3-piperidinyl attachment position introduces a stereogenic centre, making the compound available as a racemate (CAS 1353977-51-1), (S)-enantiomer (CAS 1353997-07-5), and (R)-enantiomer (CAS 1354009-62-3), each with distinct MDL identifiers .

Why N-Cyclopropyl-N-piperidin-3-yl-acetamide Cannot Be Interchanged with Positional Isomers or N-Alkyl Alternatives in GPR119 Agonist Synthesis


The 3-piperidinyl substitution pattern is structurally encoded in the Markush claims of the GPR119 agonist patent family (WO2014019967, EP2880027) as a critical scaffold element [1]. Replacing the 3-piperidinyl isomer with the 4-piperidinyl variant (CAS 1131739-82-6) eliminates the stereogenic centre at the point of ring attachment, thereby removing the capacity for enantioselective interaction with the GPR119 binding pocket [2]. Furthermore, N-cyclopropyl analogs of piperidine-based MAO inhibitors show dramatically different inactivation potency compared to N-methyl counterparts, demonstrating that even minor N-substituent changes produce non-linear SAR effects [3]. Class-level inference from the patent data indicates that the cyclopropyl group contributes to metabolic stability and the acetamide linker participates in a conserved hydrogen-bond network within the GPR119 orthosteric site; substituting either moiety would produce a compound outside the claimed chemical space [1].

N-Cyclopropyl-N-piperidin-3-yl-acetamide – Quantitative Differentiation Evidence vs. Closest Comparators


Positional Isomerism: 3-Piperidinyl vs. 4-Piperidinyl Substitution – Chirality-Driven Differentiation

N-Cyclopropyl-N-piperidin-3-yl-acetamide features the acetamide-linked piperidine at the 3-position, creating a stereogenic sp³ carbon centre. This contrasts with the 4-piperidinyl isomer (CAS 1131739-82-6) which lacks a chiral centre at the ring-attachment point [1]. The presence of chirality enables resolution into single enantiomers (CAS 1353997-07-5 for (S) and CAS 1354009-62-3 for (R)) each with distinct MDL identifiers (MFCD21098291 and MFCD21098290, respectively), while the 4-isomer is inherently achiral and has no enantiomeric splitting . The GPR119 agonist patent WO2014019967 specifies piperidinyl attachment at the 3-position in key exemplified compounds, consistent with enantioselective receptor engagement [2].

Medicinal Chemistry Chiral Building Block GPR119 Agonist

Computed Physicochemical Profile: Target Compound vs. 4-Piperidinyl Isomer

Despite the structural difference in ring-attachment position, both N-Cyclopropyl-N-piperidin-3-yl-acetamide and its 4-piperidinyl isomer (CAS 1131739-82-6) return identical computed descriptors in PubChem: XLogP3-AA = 0.4, TPSA = 32.3 Ų, HBD = 1, HBA = 2, and rotatable bond count = 2 [1][2]. This indicates that global lipophilicity and hydrogen-bonding capacity do not differentiate the two isomers at the level of 2D computed properties. Measured experimental logP/logD values are not available in the public domain for either compound.

Physicochemical Properties Drug-likeness Isomer Comparison

Enantiomeric Purity Specification: Comparability of Available Commercial Batches

Commercially available batches of the racemate and single enantiomers carry different minimum purity specifications. The racemate (CAS 1353977-51-1) is supplied by Leyan at ≥98% purity and by Fluorochem (SKU F088171) at standard research grade . The (R)-enantiomer (CAS 1354009-62-3) is offered by AKSci with a minimum purity specification of 95% , while the (S)-enantiomer (CAS 1353997-07-5) is listed by Fluorochem (SKU F088173) priced at 20,790 CNY/g, indicating a premium for enantiopure material . No certificate-of-analysis data comparing enantiomeric excess (ee) across suppliers is publicly available.

Enantiomeric Purity Chiral Quality Control Procurement Specification

Class-Level GPR119 Agonist Activity: N-Cyclopropyl-N-piperidinyl-amide Scaffold vs. Non-Cyclopropyl Amides

The N-cyclopropyl-N-piperidinyl-amide class is explicitly claimed as GPR119 modulators in WO2014019967 and related filings [1]. Within the broader GPR119 agonist landscape, Merck's screening hit compound 1 (a non-cyclopropyl piperidine amide) showed weak potency (hEC₅₀ = 3,600 nM), while optimised N-cyclopropyl-piperidinyl analogs from the Boehringer/Neurocrine programme achieved nanomolar EC₅₀ values in cAMP accumulation assays in HEK293 cells [2]. Specific EC₅₀ or IC₅₀ data for the unelaborated N-Cyclopropyl-N-piperidin-3-yl-acetamide building block itself has not been disclosed in public databases. The class-level inference is that the N-cyclopropyl-N-piperidinyl-amide core is a privileged scaffold for GPR119 agonism, whereas the simple N-cyclopropyl-acetamide without the piperidine ring is not represented in the patent SAR.

GPR119 Agonist Type 2 Diabetes Patent SAR

Cyclopropyl vs. N-Methyl Substitution: Potency Impact in Piperidine-Based Enzyme Inactivators

In a study of piperidine analogs as monoamine oxidase (MAO) substrate/inactivators, N-cyclopropyl derivatives were reported to be much more potent inactivators of both MAO-A and MAO-B compared to their N-methyl counterparts [1]. While this study did not include the exact N-Cyclopropyl-N-piperidin-3-yl-acetamide structure, it provides class-level evidence that the N-cyclopropyl substitution on a piperidine ring significantly enhances enzyme inactivation potency relative to N-alkyl alternatives. The cyclopropyl ring is proposed to undergo metabolic ring-opening to form a reactive intermediate that covalently modifies the enzyme active site, a mechanism not available to N-methyl or N-ethyl analogs.

Monoamine Oxidase Cyclopropyl Ring Enzyme Inactivation

MDL Identifier Uniqueness: Batch Traceability Across the 3- vs. 4-Isomer and Enantiomer Series

Each member of the N-cyclopropyl-N-piperidinyl-acetamide isomer series carries a distinct MDL identifier, enabling unambiguous batch-level traceability in procurement and inventory systems. The racemic 3-piperidinyl compound has MDL MFCD21098289 ; the (S)-enantiomer has MFCD21098291 ; the (R)-enantiomer has MFCD21098290 [1]; and the 4-piperidinyl isomer carries a separate MDL (not publicly assigned via PubChem) [2]. This contrasts with many building-block series where positional isomers or enantiomers may share ambiguous registry numbers, creating risk of cross-contamination in automated liquid-handling workflows.

Chemical Inventory MDL Number Batch Traceability

N-Cyclopropyl-N-piperidin-3-yl-acetamide – Procurement-Linked Application Scenarios Driven by Quantitative Evidence


GPR119 Agonist Medicinal Chemistry: Chiral Building Block for Enantioselective SAR

Scenario derived from Section 3 Evidence Items 1, 3, and 4. Medicinal chemistry teams pursuing GPR119 agonists within the patent space defined by WO2014019967 require the 3-piperidinyl attachment to maintain the stereogenic centre encoded in the Markush claims. The racemate (CAS 1353977-51-1, ≥98% purity) is appropriate for initial hit generation and racemic SAR, while the (S)-enantiomer (CAS 1353997-07-5) and (R)-enantiomer (CAS 1354009-62-3) enable stereospecific optimisation once enantioselective activity differences are identified. Procurement teams must budget for a significant cost differential: the (S)-enantiomer from Fluorochem is listed at 20,790 CNY/g versus standard racemate pricing, reflecting the added value of stereochemical purity in late-stage lead optimisation .

Enzyme Inactivator Probe Design: Leveraging the N-Cyclopropyl Warhead

Scenario derived from Section 3 Evidence Item 5. The N-cyclopropyl substituent has demonstrated class-level enhancement of enzyme inactivation potency in piperidine-based MAO inactivators compared to N-methyl analogs. Research groups investigating mechanism-based enzyme inactivators—particularly for flavin-dependent amine oxidases—may prioritise this building block over N-alkyl-piperidinyl-acetamide alternatives to exploit potential covalent modification via cyclopropyl ring-opening. Procurement should specify the racemate or enantiopure form depending on whether stereochemistry at the piperidine 3-position influences the orientation of the cyclopropyl warhead within the target enzyme active site [1].

Compound Management and High-Throughput Screening Deck Preparation

Scenario derived from Section 3 Evidence Item 6. The assignment of distinct MDL numbers to the racemate, (S)-enantiomer, and (R)-enantiomer supports unambiguous registration in corporate compound archives. Automated liquid-handling and acoustic dispensing systems rely on MDL identifiers to prevent isomer cross-contamination. Procurement teams preparing screening decks for GPR119 or broader GPCR panels should order each stereoisomer under its unique MDL: MFCD21098289 (racemate), MFCD21098291 (S), and MFCD21098290 (R). This practice ensures data integrity when activity differences between enantiomers emerge in primary screening .

Process Chemistry and Scale-Up: Racemate as Cost-Effective Intermediate

Scenario derived from Section 3 Evidence Items 2 and 3. For route-scouting and process development of N-cyclopropyl-N-piperidinyl-amide final drug candidates, the racemate (CAS 1353977-51-1) serves as an economical starting material or intermediate. Its computed physicochemical profile (XLogP3 = 0.4, TPSA = 32.3 Ų) and modest molecular weight (182.26 g/mol) suggest acceptable solubility in polar organic solvents for standard amide coupling reactions. Procurement at the gram-to-kilogram scale should reference the 98% purity specification from Leyan as a baseline for downstream coupling efficiency .

Quote Request

Request a Quote for N-Cyclopropyl-N-piperidin-3-yl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.